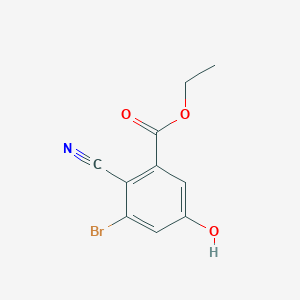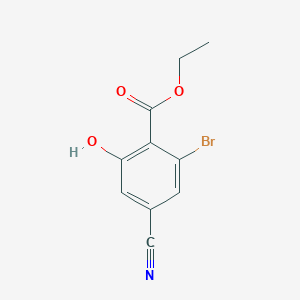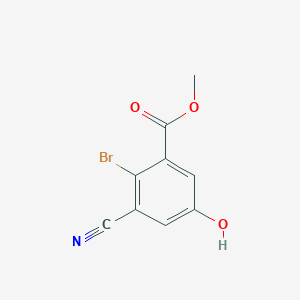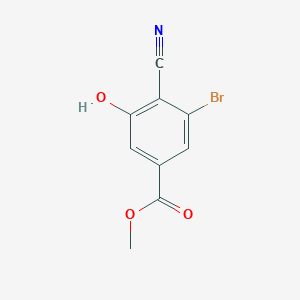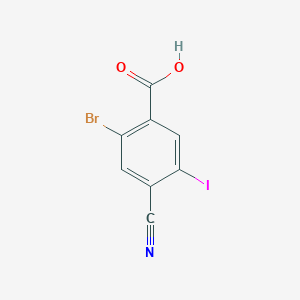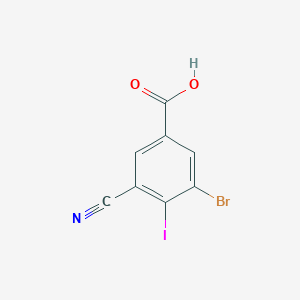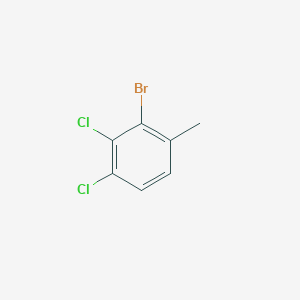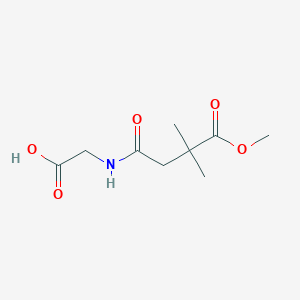
N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester
Overview
Description
Scientific Research Applications
Metabolic Pathways and Health Effects
N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester is related to aspartame's metabolic pathways. Aspartame is hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol. The metabolic paths followed by aspartate from aspartame, involving conversion to CO2 or incorporation into body constituents, are well-documented. Approximately 70% of aspartate from [asp-14C]-aspartame is converted to 14CO2 in monkeys. Aspartate may also be converted at the intestinal mucosal level to alanine by decarboxylation and then oxidized to CO2 or incorporated into body constituents like other amino acids, proteins, pyrimidines, asparagine, and N-acetylaspartic acid, suggesting a metabolism similar to dietary aspartic acid (Ranney Re, Oppermann Ja, 1979).
Biopolymer Modification and Drug Delivery
The chemical modification of xylan, a process relevant to this compound, leads to new biopolymer ethers and esters with specific properties. Such modifications enhance the solubility, biocompatibility, and potential for incorporation into hydrogels, wound healing applications, drug delivery systems, bioimaging, biosensors, and gene therapy applications. This highlights the versatile applications of chemically modified biopolymers in biomedical and pharmaceutical fields (K. Petzold-Welcke et al., 2014).
Photodynamic Therapy Enhancement
The efficacy of photodynamic therapy (PDT), a treatment method relevant to the properties of this compound, can be improved by enhancing protoporphyrin IX accumulation. This involves pretreatment methods such as the use of keratolytics, penetration enhancers, and temperature elevation during application, demonstrating the compound's potential role in improving clinical outcomes of PDT for skin conditions (M. Gerritsen et al., 2008).
Biomedical Applications of Modified Chitosans
Carboxymethyl chitosan, a derivative with enhanced biological and physicochemical properties, illustrates the broader potential applications of this compound in creating materials with improved solubility, biocompatibility, and functionality for use in hydrogels, tissue engineering, drug delivery, and other biomedical applications (Laxmi Upadhyaya et al., 2013).
Mechanism of Action
The mechanism of action for the synthesis of esters involves several steps. The first step is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .
Properties
IUPAC Name |
2-[(4-methoxy-3,3-dimethyl-4-oxobutanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,8(14)15-3)4-6(11)10-5-7(12)13/h4-5H2,1-3H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXUMGRSIDDGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




